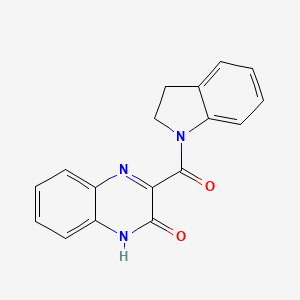

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,3-Dihydroindol-1-carbonyl)-1H-chinoxalin-2-on ist eine heterocyclische Verbindung, die die strukturellen Merkmale von Indol und Chinoxalin vereint. Diese beiden Einheiten sind bekannt für ihre bedeutenden biologischen und pharmakologischen Aktivitäten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2,3-Dihydroindol-1-carbonyl)-1H-chinoxalin-2-on beinhaltet typischerweise die Kondensation von 2,3-Dihydroindol-1-carbonsäure mit Chinoxalin-2-on. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphorylchlorid durchgeführt, das die Bildung der Carbonylbindung zwischen den beiden heterocyclischen Ringen erleichtert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört der Einsatz von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Wahl der Lösungsmittel, Katalysatoren und Reaktionstemperaturen wird sorgfältig gesteuert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one typically involves the condensation of 2,3-dihydroindole-1-carboxylic acid with quinoxalin-2-one. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the carbonyl linkage between the two heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2,3-Dihydroindol-1-carbonyl)-1H-chinoxalin-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinoxalinderivaten führen.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Indol- und Chinoxalinringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säurechloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Chinoxaline und Indole, die eine verbesserte biologische Aktivität aufweisen können.

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dihydroindol-1-carbonyl)-1H-chinoxalin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs-, antimikrobielle und entzündungshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(2,3-Dihydroindol-1-carbonyl)-1H-chinoxalin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch der Substratausgang blockiert oder die Enzymkonformation verändert wird. Die beteiligten Pfade können Signaltransduktionswege umfassen, die das Zellwachstum, die Apoptose und die Immunantwort regulieren.

Wirkmechanismus

The mechanism of action of 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and immune responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indolderivate: Verbindungen wie Indol-3-carbinol und Indol-3-essigsäure weisen strukturelle Ähnlichkeiten mit der Indoleinheit auf.

Chinoxalinderivate: Verbindungen wie Chinoxalin-2-carbonsäure und Chinoxalin-2,3-dion sind strukturell mit der Chinoxalineinheit verwandt.

Einzigartigkeit

3-(2,3-Dihydroindol-1-carbonyl)-1H-chinoxalin-2-on ist aufgrund der Kombination aus Indol- und Chinoxalinstrukturen einzigartig, die einen eindeutigen Satz chemischer und biologischer Eigenschaften verleiht. Diese duale Funktionalität ermöglicht eine größere Bandbreite an Anwendungen und Interaktionen im Vergleich zu Verbindungen, die nur eine dieser Einheiten enthalten.

Biologische Aktivität

3-(2,3-Dihydroindole-1-carbonyl)-1H-quinoxalin-2-one is a compound belonging to the class of quinoxalin-2-one derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the presence of both indole and quinoxaline moieties, suggest that it may interact with various biological targets, making it a subject of interest in drug discovery.

Structural Characteristics

The compound features a quinoxaline core fused with a 2,3-dihydroindole moiety. This structural complexity may enhance its pharmacological properties. Below is a summary of structural comparisons with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-methylindole)quinoxalin-2-one | Methyl substitution on indole | Enhanced lipophilicity |

| 6-(trifluoromethyl)quinoxalin-2-one | Trifluoromethyl group | Increased metabolic stability |

| 7-hydroxyquinoxalin-2-one | Hydroxyl substitution | Potential for hydrogen bonding interactions |

| 4-(phenyl)quinoxalin-2-one | Phenyl substitution | Altered electronic properties |

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by targeting multiple pathways involved in tumor growth and metastasis. A notable study demonstrated that related quinoxaline derivatives inhibited tubulin polymerization and affected topoisomerase II-DNA interactions, which are crucial for cancer cell proliferation .

Neuroprotective Effects

The compound has been evaluated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Research suggests that quinoxaline derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), both of which are implicated in AD pathology. For example, a derivative showed IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A, indicating strong inhibitory activity .

Antimicrobial Properties

Quinoxaline derivatives have also been assessed for their antimicrobial activities. In vitro studies revealed that certain derivatives exhibited potent antibacterial effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter degradation and cancer progression.

- Cell Cycle Interference : By affecting tubulin dynamics and DNA topoisomerase activity, it disrupts the normal cell cycle in cancer cells.

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can mitigate oxidative stress associated with neurodegenerative diseases.

Study on Neuroprotective Effects

A study focused on a related quinoxaline derivative demonstrated its ability to penetrate the blood-brain barrier (BBB) effectively while showing no cytotoxic effects on neuronal cell lines at concentrations below 12.5 µM. This indicates its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Efficacy Study

In another study, a series of quinoxaline-based compounds were synthesized and screened against colorectal cancer cell lines (HCT-116 and LoVo). The most active compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting its potential as a novel anticancer agent .

Eigenschaften

Molekularformel |

C17H13N3O2 |

|---|---|

Molekulargewicht |

291.30 g/mol |

IUPAC-Name |

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C17H13N3O2/c21-16-15(18-12-6-2-3-7-13(12)19-16)17(22)20-10-9-11-5-1-4-8-14(11)20/h1-8H,9-10H2,(H,19,21) |

InChI-Schlüssel |

BCFNCLPJQQGHKE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NC4=CC=CC=C4NC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.